
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group, a nitromethyl group, and a trifluoromethyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine typically involves the nitration of 3-chloro-5-(trifluoromethyl)pyridine followed by the introduction of the nitromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent functionalization of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using specialized equipment to handle the corrosive and hazardous nature of the reagents. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine typically involves several methods, including halogen exchange reactions and nitration processes. The trifluoromethyl group enhances the compound's reactivity and stability, making it valuable in various chemical reactions.
Applications in Pharmaceuticals
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of drugs with enhanced biological activity.
Drug Development
- Antimicrobial Agents : Research has indicated that derivatives of trifluoromethylpyridine compounds exhibit significant antimicrobial properties, making them potential candidates for new antibiotics .
- Anti-inflammatory Drugs : The compound's ability to modulate biological pathways positions it as a precursor for anti-inflammatory medications .
Agrochemical Applications
In the field of agrochemicals, this compound is utilized as a key intermediate in the production of herbicides and pesticides.
Herbicide Development
- Selective Herbicides : The compound's trifluoromethyl group contributes to its effectiveness as a selective herbicide, targeting specific weed species while minimizing damage to crops .
- Pesticide Formulations : Its incorporation into pesticide formulations enhances the efficacy and stability of these products, leading to improved agricultural yields .
Research and Development Trends
Research surrounding this compound has been growing, with numerous studies focusing on its synthesis and application in various fields.
Recent Findings
- Studies have shown that trifluoromethylpyridine derivatives are increasingly being explored for their potential in drug discovery and development due to their unique chemical properties .
- The environmental impact of synthesizing such compounds has also been a focus, with efforts aimed at developing greener synthesis methods that minimize toxic byproducts .
Case Study 1: Development of Antimicrobial Agents
A study investigated the synthesis of novel antimicrobial agents derived from this compound. The results demonstrated significant activity against various bacterial strains, highlighting the compound's potential in pharmaceutical applications.
Case Study 2: Herbicide Efficacy
Field trials conducted on herbicides containing derivatives of this pyridine compound showed effective control over target weeds with minimal impact on non-target species, emphasizing its utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The nitromethyl and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(trifluoromethyl)pyridine: Lacks the nitromethyl group, resulting in different reactivity and applications.
2-(Nitromethyl)-5-(trifluoromethyl)pyridine:
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the nitromethyl group, leading to variations in its chemical properties.
Uniqueness
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) and the nitromethyl group makes it a versatile compound in various chemical transformations and research applications.
Biological Activity
3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is a pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound’s unique structural features, including the presence of chlorine and trifluoromethyl groups, contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C7H5ClF3N2O2
- CAS Number : 790229-60-6
- Molecular Weight : 232.57 g/mol
The compound exhibits strong electrophilic characteristics due to the presence of halogen atoms, making it reactive in various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, affecting processes such as nucleic acid synthesis and cell proliferation.
- Receptor Modulation : It binds to various receptors, potentially influencing signal transduction pathways critical for cellular functions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit notable antimicrobial properties. For example, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 2 µg/mL to 8 µg/mL .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Cu(II) complex of pyridine derivative | MRSA | 2 |
Halogenated phenylthiourea complex | Mycobacterium tuberculosis | 4 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies indicate weak to moderate cytotoxic effects against various cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells. The observed IC50 values suggest that while the compound exhibits some level of activity, it may not be potent enough for therapeutic use without further modification .
Case Studies
- Study on Antitubercular Activity : A recent investigation into related pyridine derivatives showed that certain complexes could inhibit the growth of resistant strains of Mycobacterium tuberculosis significantly more than traditional treatments . This highlights the potential for developing new antitubercular agents based on the structural framework of this compound.
- Antimalarial Potential : Preliminary studies have suggested that similar compounds may exhibit antimalarial activity, although specific data on this particular derivative remains limited . Further research is warranted to explore this avenue.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates that it is metabolized primarily through oxidative pathways involving cytochrome P450 enzymes. Its stability under physiological conditions has been noted, but degradation can occur under extreme pH or temperature conditions.
Toxicological assessments reveal that while the compound exhibits some harmful effects at high concentrations (e.g., acute toxicity in aquatic environments), its precise safety profile requires further elucidation through comprehensive toxicological studies .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine?
- Methodology : The compound can be synthesized via nucleophilic substitution at the 2-position of a pre-functionalized pyridine scaffold. For example, replacing a chlorine atom with a nitromethyl group under basic conditions (e.g., NaH/DMF) using nitromethane as the nucleophile. Alternatively, transition-metal-free desulfinative cross-coupling (as in ) could be adapted for introducing aromatic substituents. Pd-catalyzed C–H arylation (as in ) may also be feasible for modifying the pyridine core.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- 1H/13C/19F NMR : Critical for confirming substituent positions and electronic environments. For example, 19F NMR can resolve trifluoromethyl group splitting patterns (e.g., δ -60 to -65 ppm) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .
- IR Spectroscopy : Detects nitro group vibrations (~1540 cm⁻¹ for NO₂ asymmetric stretch) .
Q. What are common applications of this compound in medicinal chemistry?
- Methodology : The trifluoromethyl group enhances metabolic stability, while the nitromethyl group serves as a precursor for amino groups (via reduction). It is used as a pharmacophore in drug candidates targeting enzymes or receptors (e.g., kinase inhibitors) .
Advanced Research Questions
Q. How does the nitromethyl group influence regioselectivity in cross-coupling reactions?
- Methodology : The electron-withdrawing nitromethyl group directs electrophilic substitution to the 4-position of the pyridine ring. Computational studies (DFT) can predict reaction sites by analyzing Fukui indices or frontier molecular orbitals. Experimental validation involves competitive coupling reactions (e.g., Suzuki-Miyaura) with regioselectivity monitored via NMR .
Q. What strategies mitigate side reactions during functionalization at the 2-position?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Optimized Catalysts : Use Pd/XPhos systems to suppress undesired homocoupling.
- Low-Temperature Conditions : Reduce nitro group decomposition (e.g., -20°C in THF) .
- Data Table : Reaction Condition Comparison
Reaction Type | Catalyst/Reagents | Yield | Side Products | Reference |
---|---|---|---|---|
Suzuki Coupling | PdCl(C3H5)(dppb) | 82% | Biaryl byproducts | |
Nucleophilic Substitution | NaH/Nitromethane | 65–75% | Over-alkylation |
Q. How can computational modeling predict reaction pathways for this compound?
- Methodology :
Properties
IUPAC Name |
3-chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-5-1-4(7(9,10)11)2-12-6(5)3-13(14)15/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJRXNYDDTTAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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